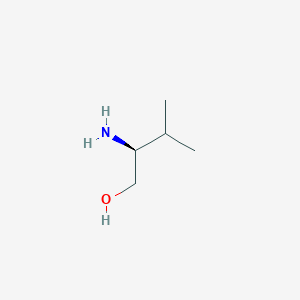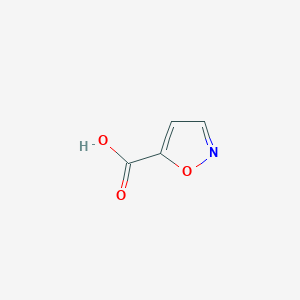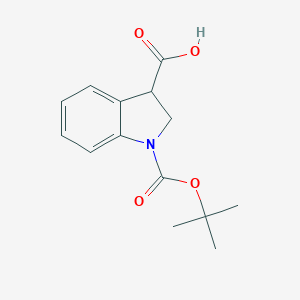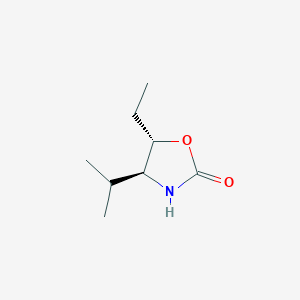
(4S,5S)-5-Ethyl-4-isopropyloxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S,5S)-5-Ethyl-4-isopropyloxazolidin-2-one, also known as EIO, is a chiral oxazolidinone derivative that has gained significant attention in the field of organic chemistry due to its potential applications in asymmetric synthesis. In
Mécanisme D'action
The mechanism of action of (4S,5S)-5-Ethyl-4-isopropyloxazolidin-2-one involves the formation of a chiral complex with a metal catalyst. This complex then participates in the asymmetric reaction, leading to the formation of chiral products with high enantioselectivity. The chiral nature of (4S,5S)-5-Ethyl-4-isopropyloxazolidin-2-one makes it an excellent candidate for asymmetric synthesis.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of (4S,5S)-5-Ethyl-4-isopropyloxazolidin-2-one. However, studies have shown that (4S,5S)-5-Ethyl-4-isopropyloxazolidin-2-one does not exhibit any significant toxicity or adverse effects on living organisms. Further studies are required to explore the potential biochemical and physiological effects of (4S,5S)-5-Ethyl-4-isopropyloxazolidin-2-one.
Avantages Et Limitations Des Expériences En Laboratoire
The use of (4S,5S)-5-Ethyl-4-isopropyloxazolidin-2-one in lab experiments offers several advantages. It is a chiral compound that can be used as a chiral auxiliary in asymmetric synthesis, leading to the formation of chiral products with high enantioselectivity. (4S,5S)-5-Ethyl-4-isopropyloxazolidin-2-one is also relatively easy to synthesize, making it readily available for use in lab experiments.
However, there are also limitations associated with the use of (4S,5S)-5-Ethyl-4-isopropyloxazolidin-2-one in lab experiments. The synthesis of (4S,5S)-5-Ethyl-4-isopropyloxazolidin-2-one requires the use of chiral catalysts, which can be expensive. Additionally, the enantioselectivity of the reaction can be affected by various factors, such as temperature and reaction time.
Orientations Futures
There are several future directions for the research on (4S,5S)-5-Ethyl-4-isopropyloxazolidin-2-one. One potential direction is the exploration of its application in the synthesis of chiral drugs. (4S,5S)-5-Ethyl-4-isopropyloxazolidin-2-one can be used as a building block in the synthesis of chiral ligands for asymmetric catalysis, which can be used in the synthesis of chiral drugs.
Another potential direction is the development of new chiral catalysts for the synthesis of (4S,5S)-5-Ethyl-4-isopropyloxazolidin-2-one. The use of new chiral catalysts can improve the enantioselectivity of the reaction and reduce the cost of the synthesis.
Conclusion:
In conclusion, (4S,5S)-5-Ethyl-4-isopropyloxazolidin-2-one is a valuable compound in the field of organic chemistry. Its potential application in the synthesis of chiral drugs makes it a valuable compound in the pharmaceutical industry. The use of (4S,5S)-5-Ethyl-4-isopropyloxazolidin-2-one in lab experiments offers several advantages, but there are also limitations associated with its use. Further research is required to explore the potential applications of (4S,5S)-5-Ethyl-4-isopropyloxazolidin-2-one and to develop new chiral catalysts for its synthesis.
Méthodes De Synthèse
The synthesis of (4S,5S)-5-Ethyl-4-isopropyloxazolidin-2-one involves the reaction of ethyl isocyanoacetate with (S)-isopropylidene glyceraldehyde in the presence of a chiral catalyst. This reaction leads to the formation of (4S,5S)-5-Ethyl-4-isopropyloxazolidin-2-one with high enantioselectivity. The use of chiral catalysts is crucial in achieving high enantioselectivity in the synthesis of (4S,5S)-5-Ethyl-4-isopropyloxazolidin-2-one.
Applications De Recherche Scientifique
(4S,5S)-5-Ethyl-4-isopropyloxazolidin-2-one has found its application in various scientific research fields. It has been used as a chiral auxiliary in the synthesis of various natural products and pharmaceuticals. (4S,5S)-5-Ethyl-4-isopropyloxazolidin-2-one has also been used as a building block in the synthesis of chiral ligands for asymmetric catalysis. Its potential application in the synthesis of chiral drugs makes it a valuable compound in the pharmaceutical industry.
Propriétés
Numéro CAS |
114744-95-5 |
|---|---|
Nom du produit |
(4S,5S)-5-Ethyl-4-isopropyloxazolidin-2-one |
Formule moléculaire |
C8H15NO2 |
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
(4S,5S)-5-ethyl-4-propan-2-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H15NO2/c1-4-6-7(5(2)3)9-8(10)11-6/h5-7H,4H2,1-3H3,(H,9,10)/t6-,7-/m0/s1 |
Clé InChI |
YLSLYJVXEFAHBV-BQBZGAKWSA-N |
SMILES isomérique |
CC[C@H]1[C@@H](NC(=O)O1)C(C)C |
SMILES |
CCC1C(NC(=O)O1)C(C)C |
SMILES canonique |
CCC1C(NC(=O)O1)C(C)C |
Synonymes |
2-Oxazolidinone,5-ethyl-4-(1-methylethyl)-,(4S-trans)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



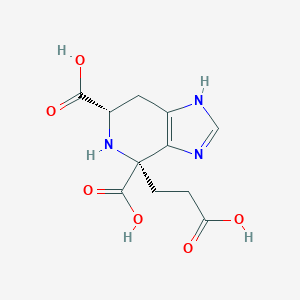
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-15-[(2R,3S)-3-(butanoylamino)-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B57431.png)
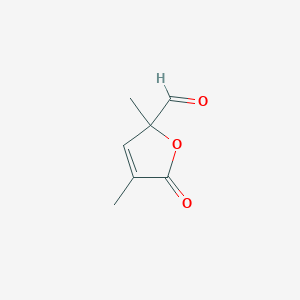
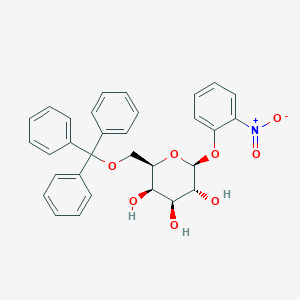
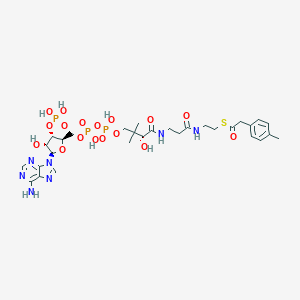
![Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B57439.png)
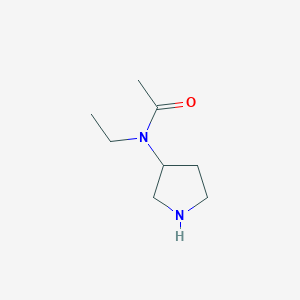
![7,8-Dimethyl-2-pyridin-4-yl-3,6-dihydroimidazo[4,5-g]isoquinolin-5-one](/img/structure/B57442.png)
![2-[1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidine-4,5,6-triamine](/img/structure/B57445.png)
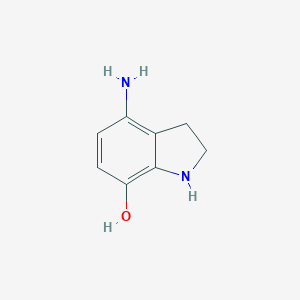
![(E)-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-(phenyldiazenyl)pyriMidine-4,6-diaMine](/img/structure/B57448.png)
